

# In-Depth Technical Guide: (3-Methyloxetan-3-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methyloxetan-3-ol

Cat. No.: B170169

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IUPAC Name: (3-methyloxetan-3-yl)methanol CAS Number: 3143-02-0

This technical guide provides a comprehensive overview of (3-methyloxetan-3-yl)methanol, a versatile building block in medicinal chemistry and polymer science. The document details its chemical identity, physical and chemical properties, synthesis, and key applications, with a focus on its role as a bioisosteric replacement and in the development of novel materials. Experimental protocols for its synthesis and subsequent reactions are also provided for researchers and drug development professionals.

## Chemical and Physical Properties

(3-Methyloxetan-3-yl)methanol is a clear, colorless liquid at room temperature. Its key properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	102.13 g/mol
Boiling Point	80 °C at 40 mmHg
Density	1.024 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.446
Flash Point	97 °C (206.6 °F) - closed cup
Solubility	Soluble in chloroform and methanol.

## Applications in Research and Drug Development

The unique strained four-membered ring of the oxetane moiety in (3-methyloxetan-3-yl)methanol imparts desirable physicochemical properties, making it a valuable component in modern drug design and material science.

## Medicinal Chemistry and Bioisosterism

In medicinal chemistry, the oxetane ring is increasingly utilized as a bioisostere for commonly found functional groups like gem-dimethyl and carbonyl groups. This substitution can lead to improvements in a drug candidate's metabolic stability, aqueous solubility, and lipophilicity, while also increasing its three-dimensionality ( $sp^3$  character). The incorporation of the (3-methyloxetan-3-yl)methanol motif can favorably modulate the pharmacokinetic profile of a lead compound.

## Polymer Chemistry

(3-Methyloxetan-3-yl)methanol serves as a monomer in ring-opening polymerization to create hyperbranched polyethers. These polymers possess a high density of hydroxyl groups, making them useful as initiators for further polymerization, for example, with  $\epsilon$ -caprolactone to form star-shaped copolymers. Such materials have potential applications in coatings, adhesives, and drug delivery systems.

## Experimental Protocols

Detailed methodologies for the synthesis of (3-methyloxetan-3-yl)methanol and its subsequent derivatization are outlined below.

### Synthesis of (3-Methyloxetan-3-yl)methanol

A common synthetic route involves the intramolecular cyclization of a suitable diol precursor.

Experimental Procedure:

- A solution of 2,2-bis(bromomethyl)propane-1,3-diol (10 g, 0.038 mol) in ethanol (50 mL) is added to a freshly prepared solution of sodium ethoxide (2.5 g, 0.038 mol) in ethanol (25 mL) at room temperature.
- The reaction mixture is stirred at room temperature for 4 hours.
- Upon completion of the reaction, as monitored by thin-layer chromatography, the precipitated salts are removed by filtration.
- The insoluble salts are washed with cold ethanol (25 mL).
- The combined ethanolic filtrates are concentrated under reduced pressure to yield the crude product.
- Further purification by fractional distillation affords pure (3-methyloxetan-3-yl)methanol.

### Synthesis of Esters from (3-Methyloxetan-3-yl)methanol

Experimental Procedure:

- (3-Methyloxetan-3-yl)methanol (1.3 mole) and an ester (1.0 mole) are combined in a reaction vessel.
- Sodium methoxide (0.2 mole) is added to the mixture.
- The resulting mixture is heated to a temperature between 90°C and 120°C.
- Methanol, a byproduct of the reaction, is removed via a Dean-Stark trap.

- The reaction is monitored by gas chromatography and is considered complete when less than 10% of the starting alcohol remains.
- The reaction mixture is then cooled to room temperature and neutralized with acetic acid (0.5 mole).
- The mixture is washed with a 10% aqueous sodium chloride solution.
- The crude product is purified by fractional distillation to yield the final ester.

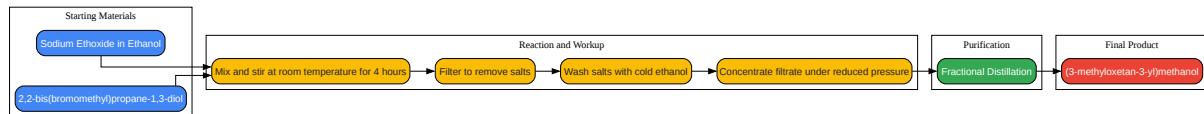
## Synthesis of Ethers from (3-Methyloxetan-3-yl)methanol

### Experimental Procedure:

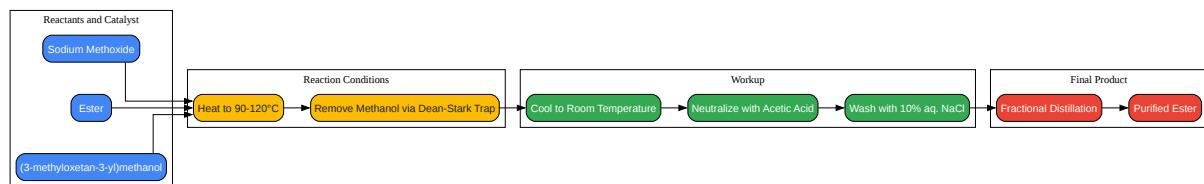
- (3-Methyloxetan-3-yl)methanol (1.0 mole) is dissolved in tetrahydrofuran (THF, 500 mL).
- This solution is added to a 60% sodium hydride dispersion (1.1 mole) in THF (500 mL) at 0°C.
- After the evolution of hydrogen gas ceases, the corresponding alkyl halide (e.g., prenyl chloride, 1.1 mole) is added to the reaction mixture at room temperature.
- The reaction is allowed to proceed for 2-4 hours.
- The reaction is quenched when gas chromatography analysis indicates that less than 10% of the starting alcohol is present.
- The reaction mass is washed with a 10% aqueous sodium chloride solution.
- The crude ether is purified by fractional distillation.

## Visualized Workflows

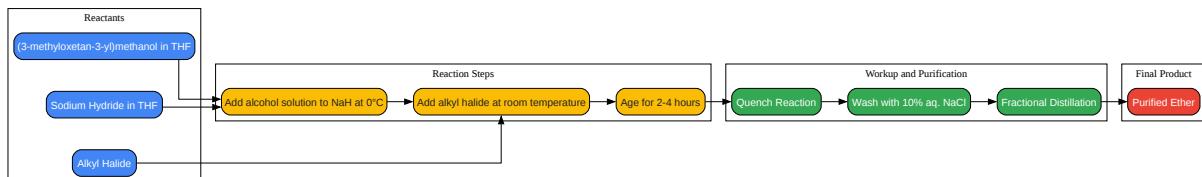
The following diagrams illustrate the logical flow of the experimental procedures described above.

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Caption: Synthesis workflow for (3-methyloxetan-3-yl)methanol.

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Caption: Workflow for the synthesis of esters from (3-methyloxetan-3-yl)methanol.



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Caption: Workflow for the synthesis of ethers from (3-methyloxetan-3-yl)methanol.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)